molecular formula C10H7N3O4 B187463 2-Furancarboxamide, 5-nitro-N-3-pyridinyl- CAS No. 43151-33-3

2-Furancarboxamide, 5-nitro-N-3-pyridinyl-

Cat. No. B187463
CAS RN: 43151-33-3
M. Wt: 233.18 g/mol
InChI Key: ADYPJKNMIDVKIU-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-nitro-N-3-pyridinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INH1 and is a potent inhibitor of the Rho GTPase family, which plays a crucial role in cell migration and invasion.

Scientific Research Applications

INH1 has been extensively studied for its potential applications in cancer research. Due to its ability to inhibit the Rho GTPase family, it has been shown to inhibit cancer cell migration and invasion in vitro and in vivo. INH1 has also been shown to have anti-tumor effects in various cancer models, including breast cancer, pancreatic cancer, and glioblastoma.

Mechanism of Action

INH1 inhibits the Rho GTPase family by binding to the RhoA binding site on the Rho GTPase. This binding prevents the activation of RhoA, which is required for the formation of actin stress fibers and focal adhesions. This, in turn, inhibits cancer cell migration and invasion.
Biochemical and Physiological Effects
INH1 has been shown to have a significant impact on cancer cell migration and invasion. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, INH1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using INH1 in lab experiments is its specificity for the Rho GTPase family. This specificity allows researchers to study the specific effects of Rho GTPase inhibition without affecting other cellular processes. However, one of the limitations of using INH1 is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the research of INH1. One potential direction is the development of more potent and specific inhibitors of the Rho GTPase family. Another potential direction is the investigation of the role of Rho GTPase inhibition in other cellular processes, such as cell division and differentiation. Additionally, the potential use of INH1 in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of more water-soluble forms of INH1 would be beneficial for its use in lab experiments.
Conclusion
In conclusion, INH1 is a potent inhibitor of the Rho GTPase family and has significant potential applications in cancer research. Its specificity for the Rho GTPase family allows researchers to study the specific effects of Rho GTPase inhibition without affecting other cellular processes. While there are limitations to its use in lab experiments, there are several potential future directions for its research, including the development of more potent and specific inhibitors and the investigation of its role in other cellular processes.

Synthesis Methods

The synthesis of INH1 involves the reaction of 5-nitroisophthalic acid with furfurylamine in the presence of acetic anhydride and sulfuric acid. The reaction mixture is then heated to 120°C for 4 hours, and the resulting product is purified by recrystallization. The yield of the synthesis is approximately 60%.

properties

CAS RN

43151-33-3

Product Name

2-Furancarboxamide, 5-nitro-N-3-pyridinyl-

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

5-nitro-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14)

InChI Key

ADYPJKNMIDVKIU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

43151-33-3

solubility

35 [ug/mL]

Origin of Product

United States

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